Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate
Overview
Description
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a chemical compound with the molecular formula C12H19NO4. It is a derivative of pyrrole, a five-membered heterocyclic aromatic organic compound. The compound is characterized by the presence of an ethyl ester group and a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This compound is commonly used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Scientific Research Applications
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It serves as a precursor for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate can be synthesized through several synthetic routes. One common method involves the reaction of N-Boc-diallylamine with ethyl acrylate in the presence of a palladium catalyst. The reaction proceeds through a cyclization process, forming the desired pyrrole derivative.
Another method involves the reaction of N-Boc-2,5-dihydro-1H-pyrrole with ethyl chloroformate. The reaction is typically carried out in the presence of a base such as triethylamine, which facilitates the formation of the ester linkage.
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The starting materials, N-Boc-diallylamine and ethyl acrylate, are combined in a reactor with a palladium catalyst. The reaction mixture is heated to the appropriate temperature and stirred for a specified period to ensure complete conversion. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding pyrrole-3-carboxylic acid derivative.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrole ring to a dihydropyrrole.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc protecting group.
Major Products Formed
Oxidation: Pyrrole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives or dihydropyrrole derivatives.
Substitution: Deprotected pyrrole derivatives with potential for further functionalization.
Mechanism of Action
The mechanism of action of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability to the nitrogen atom, allowing for selective reactions at other sites on the molecule. The ester group can undergo hydrolysis or transesterification, leading to the formation of different derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the Boc and ethyl groups.
Comparison with Similar Compounds
Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate can be compared with other similar compounds, such as:
N-Boc-2,5-dihydro-1H-pyrrole: Lacks the ethyl ester group, making it less reactive in esterification reactions.
Ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate: Lacks the Boc protecting group, making it more reactive at the nitrogen atom.
N-Boc-2,3-dihydro-1H-pyrrole: Has a different substitution pattern on the pyrrole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the Boc protecting group and the ethyl ester group, providing a balance of stability and reactivity that is useful in various synthetic applications.
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 2,5-dihydropyrrole-1,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOXYTICVUYNKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00707421 | |
Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146257-00-3 | |
Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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